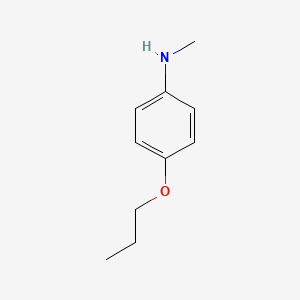

N-Methyl-4-propoxyaniline

Description

Contextualization within Aniline (B41778) Chemistry and Derivatives

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of industrially significant products, including dyes, polymers, and pharmaceuticals. ontosight.airesearchgate.netopenaccessjournals.com These aromatic amines are characterized by an amino group attached to a benzene (B151609) ring, a feature that makes them highly reactive and amenable to various chemical modifications. openaccessjournals.com The introduction of substituents onto the aniline ring or the nitrogen atom, as seen in N-Methyl-4-propoxyaniline, can significantly alter the compound's physical and chemical properties, leading to novel applications. ontosight.ai Aniline derivatives are integral to the synthesis of materials like rubber and are used in the production of motor vehicle parts. researchgate.netsci-hub.se

The versatility of aniline derivatives stems from their ability to undergo a range of reactions, including alkylation, arylation, and condensation. ontosight.ai This reactivity has led to their use in creating complex molecules with specific biological activities, making them valuable in medicinal chemistry. ontosight.aiopenaccessjournals.com The study of aniline derivatives continues to be an active area of research, with scientists exploring new synthetic routes and applications for this important class of compounds. researchgate.net

Significance in Organic Synthesis and Industrial Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature, with both a secondary amine and an ether linkage, allows for a two-pronged approach in synthetic strategies. In industrial chemistry, aniline and its derivatives are paramount, with applications ranging from the manufacturing of polymers like polyurethane to the production of agricultural chemicals, dyes, and pigments. sci-hub.seresearchgate.net

The synthesis of this compound itself can be achieved through established methods, making it a readily accessible building block for further chemical elaboration. nih.gov For instance, it can be reacted with other molecules to create larger, more functionalized structures. One documented use of this compound is in the synthesis of a novel quinoline (B57606) derivative, highlighting its role as a precursor in the development of potentially bioactive compounds. nih.gov

The broader family of aniline derivatives finds extensive use in various industrial sectors. They are key components in the production of rubber and other materials for the automotive industry. researchgate.netsci-hub.se Furthermore, their role as precursors to dyes and pigments is well-established, owing to their ability to form conjugated systems that absorb visible light. ontosight.ai In the pharmaceutical industry, aniline derivatives are used to create a wide range of drugs, including analgesics and anticancer agents. openaccessjournals.comsci-hub.seresearchgate.net

Overview of Academic Research Trajectories

Academic research involving this compound and related compounds is multifaceted. A significant area of investigation is its application in medicinal chemistry. For example, it has been used as a starting material in the synthesis of a quinoline derivative that was screened for its potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov This research highlights the compound's utility in the quest for new therapeutic agents.

Another avenue of research focuses on the synthesis and characterization of various aniline derivatives to explore their structure-activity relationships. sci-hub.se Studies have investigated how modifications to the aniline structure, such as N-methylation, can influence the biological activity and selectivity of the resulting compounds. nih.gov This fundamental research is crucial for the rational design of new molecules with desired properties.

Furthermore, research into aniline derivatives extends to material science, where they are explored for their potential in creating organometallic complexes and ferromagnetic materials. sci-hub.se The ability of the amino group to coordinate with metals makes these compounds versatile ligands in coordination chemistry.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H15NO | uni.luguidechem.com |

| Molecular Weight | 165.23 g/mol | bldpharm.com |

| CAS Number | 485795-30-0 | guidechem.combldpharm.com |

| SMILES | CCCOC1=CC=C(C=C1)NC | uni.luguidechem.com |

| InChIKey | DPQQLOSQCXXZPA-UHFFFAOYSA-N | uni.luguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-propoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQQLOSQCXXZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634807 | |

| Record name | N-Methyl-4-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485795-30-0 | |

| Record name | N-Methyl-4-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of N Methyl 4 Propoxyaniline

Aromatic Ring Reactivity

The presence of the N-methylamino and propoxy groups significantly influences the reactivity of the benzene (B151609) ring. Both are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself. chemistrysteps.combyjus.com This activation stems from the ability of the nitrogen and oxygen atoms to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. chemistrysteps.com

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the N-methylamino and propoxy groups directs incoming electrophiles primarily to the ortho and para positions relative to themselves. chemistrysteps.combyjus.com In N-Methyl-4-propoxyaniline, the para position is occupied by the propoxy group relative to the amine, and vice versa. Therefore, electrophilic substitution is expected to occur at the positions ortho to the two activating groups. The N-methylamino group is generally a stronger activating group than the propoxy group, and thus substitution will predominantly occur at the positions ortho to the nitrogen (positions 2 and 6).

Common electrophilic aromatic substitution reactions for activated rings like this compound include halogenation, nitration, and Friedel-Crafts reactions. However, the strong activation and the basicity of the amino group can lead to challenges such as polysubstitution and side reactions, particularly under strongly acidic conditions (like nitration or Friedel-Crafts), where the nitrogen can be protonated. chemistrysteps.com Protonation of the amino group converts it into a deactivating, meta-directing anilinium ion, which would drastically change the expected outcome of the reaction. chemistrysteps.com

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br2 in a non-polar solvent (e.g., CCl4) | 2-Bromo-N-methyl-4-propoxyaniline | Reaction is typically rapid due to the highly activated ring. Polysubstitution may occur. |

| Nitration | HNO3/H2SO4 | Complex mixture; potential for oxidation and meta-substitution due to anilinium ion formation. | Direct nitration is often problematic. Protection of the amino group as an amide is typically required for controlled nitration. |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH3COCl), Lewis acid (e.g., AlCl3) | Reaction is unlikely to proceed on the ring. | The Lewis acid catalyst will complex with the basic nitrogen atom of the amine, deactivating the ring. N-acylation is the expected reaction. chemistrysteps.com |

Nucleophilic Reactions Involving Aromatic System

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orgtib.eu

The aromatic ring of this compound is electron-rich due to the presence of two electron-donating groups. Consequently, it is highly deactivated towards nucleophilic attack. nih.gov Standard SNAr reactions are not expected to occur on the unsubstituted ring of this compound. For such a reaction to be feasible, the molecule would first need to be substituted with a good leaving group (like a halide) and at least one powerful electron-withdrawing group (like a nitro group) at an ortho or para position.

Amine Group Transformations

The N-methylamino group is a key reactive site in the molecule, capable of undergoing a variety of transformations including oxidation, reduction-related reactions, and reactions at the nitrogen atom itself.

Oxidation Reactions and Product Characterization

The oxidation of N-methylanilines can be complex and is sensitive to the oxidant used and the reaction conditions. nih.govasianpubs.org Oxidation can occur at the nitrogen atom or at the aromatic ring, and can lead to a variety of products including radical cations, dimers, and polymers. researchgate.netacs.org

With strong oxidizing agents, complex product mixtures can be expected. For instance, oxidation of N-methylaniline with reagents like dichromate has been studied and is known to proceed through a self-accelerating process, suggesting radical involvement. nih.govresearchgate.net Products can include coupling products like N,N'-dimethyl-N,N'-diphenylhydrazine (a substituted hydrazine) or more complex polymeric materials (polyaniline derivatives). asianpubs.org In some cases, oxidation can also lead to N-demethylation. acs.org

| Oxidizing Agent | Potential Reaction Type | Expected Product Class |

|---|---|---|

| Potassium dichromate (K2Cr2O7) / H+ | Radical coupling / Polymerization | Poly(this compound) and/or coupled dimers. |

| Hydrogen peroxide (H2O2) | N-Oxidation | N-methyl-N-(4-propoxyphenyl)hydroxylamine or the corresponding N-oxide. |

| Potassium superoxide (B77818) (KO2) in aprotic solvent | Oxidation and N-demethylation | Complex mixture, potentially including 4-propoxyaniline (B1293681) and coupled products. acs.org |

Reduction Pathways and Derived Amine Structures

This compound itself does not possess common functional groups that are readily reduced, such as nitro or carbonyl groups. Reduction would typically refer to the saturation of the aromatic ring. Catalytic hydrogenation of the benzene ring of aniline (B41778) derivatives is possible but requires harsh conditions (high pressure and temperature) and a suitable catalyst, such as rhodium or ruthenium. This process, if successful, would yield N-methyl-4-propoxycyclohexylamine, converting the aromatic amine into a saturated cyclic amine.

Another potential reduction pathway, though less common for such an electron-rich system, is the Birch reduction. This reaction involves dissolving the aromatic compound in liquid ammonia (B1221849) with an alkali metal (like sodium or lithium) and an alcohol. For an aniline derivative, this reaction is complex. The electron-donating groups would influence the regioselectivity of the reduction, typically yielding a non-conjugated diene.

N-Alkylation and Acylation Processes

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it nucleophilic and basic. These properties allow it to readily undergo N-alkylation and N-acylation reactions. byjus.com

N-Alkylation: As a secondary amine, this compound can be further alkylated to form a tertiary amine. This is typically achieved by reacting it with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide produced. The product of methylation would be N,N-dimethyl-4-propoxyaniline. Alternative, more modern methods for N-alkylation involve the use of alcohols as alkylating agents in the presence of a suitable transition metal catalyst, following a "borrowing hydrogen" strategy. nih.govorganic-chemistry.org

N-Acylation: N-Acylation is a common and straightforward reaction for primary and secondary amines. byjus.comorientjchem.org this compound will react with acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amide. researchgate.net This reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acid byproduct. The resulting product from reaction with acetyl chloride would be N-acetyl-N-methyl-4-propoxyaniline. This reaction is also a common strategy to protect the amino group during other transformations, such as harsh electrophilic aromatic substitutions. byjus.com

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH3I) | Presence of a non-nucleophilic base (e.g., K2CO3) | N,N-Dimethyl-4-propoxyaniline |

| N-Ethylation | Ethyl bromide (CH3CH2Br) | Presence of a base, solvent (e.g., THF) | N-Ethyl-N-methyl-4-propoxyaniline |

| N-Acetylation | Acetyl chloride (CH3COCl) | Pyridine or triethylamine (B128534) as solvent/base | N-Acetyl-N-methyl-4-propoxyaniline |

| N-Benzoylation | Benzoyl chloride (C6H5COCl) | Aqueous NaOH (Schotten-Baumann reaction) | N-Benzoyl-N-methyl-4-propoxyaniline |

Propoxy Group Stability and Transformations

Ether Cleavage Reactions

The cleavage of the ether bond in this compound represents a fundamental transformation. Due to the high chemical stability of ethers, this cleavage generally requires harsh conditions or specific reagents. wikipedia.org The reaction is typically catalyzed by strong acids, such as hydrohalic acids (HBr and HI), and proceeds via nucleophilic substitution. wikipedia.orgchemistrysteps.com

The mechanism of acid-catalyzed ether cleavage can follow either an S(_N)1 or S(_N)2 pathway, contingent on the structure of the ether. wikipedia.orgchemistrysteps.comlibretexts.org For aryl alkyl ethers like this compound, the cleavage invariably occurs at the alkyl-oxygen bond. This is because the aryl-oxygen bond is significantly stronger due to the sp² hybridization of the aromatic carbon and resonance effects. Consequently, the reaction will yield 4-(methylamino)phenol (B85996) and a propyl halide. libretexts.org

Given that the propoxy group is a primary alkyl ether, the cleavage is expected to proceed through an S(_N)2 mechanism. chemistrysteps.comlongdom.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the sterically less hindered carbon of the propoxy group, leading to the formation of 1-halopropane and 4-(methylamino)phenol. wikipedia.orglongdom.org

The general mechanism for the S(_N)2 cleavage is as follows:

Protonation of the ether oxygen: The ether oxygen is reversibly protonated by the strong acid. wikipedia.org

Nucleophilic attack: The halide ion attacks the α-carbon of the propyl group in a concerted step, displacing the 4-(methylamino)phenol group. wikipedia.org

It is important to note that if a tertiary alkyl group were present, the cleavage would favor an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.orgmasterorganicchemistry.com

| Reagent | Product(s) | Mechanism |

| HBr (conc.) | 4-(methylamino)phenol and 1-bromopropane (B46711) | S(_N)2 |

| HI (conc.) | 4-(methylamino)phenol and 1-iodopropane | S(_N)2 |

Side-Chain Functionalization

The propyl side-chain of the propoxy group offers potential sites for functionalization, although the ether linkage itself is generally unreactive. One possible transformation is the oxidation of the alkyl side-chain. While the benzene ring is typically resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), alkyl side-chains attached to an aromatic ring can be oxidized. libretexts.org This oxidation typically occurs at the benzylic position, the carbon atom directly attached to the aromatic ring. libretexts.org

However, in the case of an ether linkage, the oxygen atom isolates the propyl chain from the direct activating influence of the aromatic ring that facilitates benzylic oxidation. Therefore, direct oxidation of the propyl chain under standard benzylic oxidation conditions is not expected. More targeted reagents or catalytic systems would be necessary to achieve selective functionalization of the propyl group without cleaving the ether bond. For instance, radical bromination using N-bromosuccinimide (NBS) typically targets benzylic positions due to the stability of the intermediate benzylic radical. libretexts.org In the absence of a benzylic C-H bond directly on the ring, the reactivity of the propyl chain's C-H bonds towards radical abstraction would be significantly lower.

Reaction Mechanism Elucidation

Understanding the detailed pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic Studies of Key Transformations

For the S(_N)2 cleavage of a primary alkyl ether like the propoxy group, the reaction rate would be expected to follow second-order kinetics, being first order in both the protonated ether and the halide nucleophile.

Kinetic investigations into the oxidation of aniline and N-methylaniline have been performed using techniques like Raman spectroscopy, often showing complex kinetics with self-accelerating characteristics, particularly in polymerization reactions. researchgate.netebi.ac.uk While not directly related to the propoxy group, these studies highlight the complex reactivity of the N-methylaniline core which would influence any kinetic measurements of reactions involving the ether moiety. Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have also been conducted to determine reaction mechanisms and rate coefficients. mdpi.com

Identification of Reaction Intermediates

The direct spectroscopic observation of reaction intermediates in the ether cleavage of this compound is challenging due to their transient nature. However, based on the established S(_N)2 mechanism, the key intermediate is the protonated ether, an oxonium ion. chemistrysteps.com

In the broader context of aniline derivative reactions, various spectroscopic techniques have been employed to identify intermediates. For instance, in the oxidation of aniline, in situ Fourier transform infrared spectroscopy (FTIRS) has been used to detect dimeric intermediates. rsc.orgresearchgate.net Mass spectrometry is another powerful tool for detecting and characterizing transient charged intermediates in chemical reactions. nih.gov For the ether cleavage reaction, techniques like cryo-spectroscopy or advanced mass spectrometry could potentially be used to observe the protonated ether intermediate.

Computational studies can also provide valuable insights into the structures and energies of intermediates and transition states. For example, density functional theory (DFT) and other computational methods have been used to investigate the mechanisms of reactions involving aniline derivatives, including the formation of various intermediates. nih.gov

Stereochemical Aspects of Reactions

Reactions involving this compound could have stereochemical implications, particularly if a reaction introduces a new chiral center or involves a prochiral center.

In the context of the ether cleavage of the propoxy group, the reaction proceeds at a primary carbon, which is not a stereocenter. Therefore, this specific reaction does not have direct stereochemical consequences at the ether linkage. However, if a reaction were to occur at the second carbon of the propyl group, creating a chiral center, the stereochemical outcome would be of interest.

The N-methylamino group and the aromatic ring can influence the stereoselectivity of reactions at nearby positions. For example, in reactions involving addition to a double bond that might be introduced into the molecule, the existing functional groups could direct the approach of a reagent to one face of the molecule over the other, leading to a stereoselective outcome. masterorganicchemistry.com

Spectroscopic and Structural Characterization Techniques for N Methyl 4 Propoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of N-Methyl-4-propoxyaniline in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments work in concert to provide a complete picture of the molecule's atomic connectivity.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in the molecule based on their unique electronic environments. For this compound, the ¹H NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic region of the propoxy group, and the N-methyl singlet.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' spin system, due to their coupling with adjacent protons. The protons ortho to the propoxy group (H-3, H-5) are expected to be upfield compared to the protons ortho to the N-methylamino group (H-2, H-6). The propoxy group gives rise to three signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (typically a sextet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons bonded to the oxygen atom. The N-methyl group appears as a sharp singlet, as its protons have no adjacent protons to couple with.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | d | 2H | Ar-H (H-2, H-6) |

| ~6.65 | d | 2H | Ar-H (H-3, H-5) |

| ~3.88 | t | 2H | -OCH₂CH₂CH₃ |

| ~2.83 | s | 3H | N-CH₃ |

| ~1.78 | m | 2H | -OCH₂CH₂CH₃ |

Note: Data are illustrative and based on typical chemical shifts for similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. Due to the para-substitution pattern, the aromatic ring will show four signals: two for the protonated carbons and two for the quaternary (non-protonated) carbons. The chemical shifts are influenced by the electron-donating effects of the propoxy and N-methylamino groups. The propoxy group contributes three aliphatic carbon signals, while the N-methyl group adds one.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~152.5 | C-4 (Ar-C-O) |

| ~143.5 | C-1 (Ar-C-N) |

| ~115.5 | C-2, C-6 (Ar-CH) |

| ~114.0 | C-3, C-5 (Ar-CH) |

| ~70.0 | -OCH₂CH₂CH₃ |

| ~31.5 | N-CH₃ |

| ~22.5 | -OCH₂CH₂CH₃ |

Note: Data are illustrative and based on typical chemical shifts for similar structures.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for definitively linking the proton and carbon assignments. For this compound, the HSQC spectrum would show cross-peaks connecting:

The aromatic proton signals (~6.85 and ~6.65 ppm) to their corresponding aromatic carbon signals (~115.5 and ~114.0 ppm).

The N-methyl protons (~2.83 ppm) to the N-methyl carbon (~31.5 ppm).

The three distinct proton signals of the propoxy group to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is crucial for piecing together the molecular fragments and confirming the substitution pattern. Key HMBC correlations for this compound would include:

Correlations from the N-methyl protons (~2.83 ppm) to the quaternary aromatic carbon C-1 (~143.5 ppm) and the ortho aromatic carbons C-2/C-6 (~115.5 ppm).

Correlations from the OCH₂ protons (~3.88 ppm) of the propoxy group to the quaternary aromatic carbon C-4 (~152.5 ppm) and the adjacent methylene carbon (~22.5 ppm).

Correlations between aromatic protons and neighboring aromatic carbons, confirming the para-substitution pattern.

Together, HSQC and HMBC provide definitive proof of the structure by mapping out the complete C-H framework. acdlabs.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₁₀H₁₅NO. The calculated monoisotopic mass is 165.11537 Da. uni.lu In HRMS analysis, the compound is typically protonated to form the [M+H]⁺ ion. The experimentally measured mass of this ion can be compared to the calculated theoretical mass to confirm the elemental formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact m/z |

|---|---|

| [M+H]⁺ (C₁₀H₁₆NO⁺) | 166.12265 |

An experimental m/z value that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities. nih.govd-nb.info

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the sample through a long, thin capillary column. nih.gov Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer generates a mass spectrum for each component, which serves as a chemical "fingerprint."

By comparing the retention time and mass spectrum of the main peak to a reference standard, the identity of this compound can be confirmed. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. Any additional peaks in the chromatogram represent impurities, which can often be identified by interpreting their mass spectra and comparing them to spectral libraries. This makes GC-MS a critical tool for quality control in the synthesis and use of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxy-N-methylaniline |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and elucidating the molecular vibrations of a compound. While specific experimental data for this compound is not available, the analysis of its analog, N-Methyl-4-methoxyaniline, provides a strong basis for predicting its vibrational spectrum.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-Methyl-4-methoxyaniline, the IR spectrum exhibits characteristic absorption bands that correspond to its key structural features. These findings can be extrapolated to predict the IR spectrum of this compound.

The spectrum of N-Methyl-4-methoxyaniline would prominently feature a peak corresponding to the N-H stretching vibration of the secondary amine, typically observed in the range of 3350-3450 cm⁻¹. The C-N stretching vibration is also a key indicator, with its absorption appearing in the 1250-1360 cm⁻¹ region. nih.gov

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring will produce a set of peaks between 1450 and 1600 cm⁻¹. The presence of the alkoxy group is confirmed by the C-O stretching vibrations, which for an aryl ether like this, would appear as a strong band between 1200 and 1275 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring, typically found between 810 and 860 cm⁻¹ for a 1,4-disubstituted ring, provide further structural confirmation.

Based on this, the predicted IR spectral data for this compound would be very similar, with the addition of characteristic peaks for the propyl group's C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound based on N-Methyl-4-methoxyaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3350-3450 |

| Aromatic Ring | C-H Stretch | >3000 |

| Propyl Group | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Secondary Amine | N-H Bend | 1500-1580 |

| Alkyl Group | C-H Bend | 1370-1470 |

| Aryl Amine | C-N Stretch | 1250-1360 |

| Aryl Ether | C-O Stretch | 1200-1275 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no specific Raman data exists for this compound, data for N-Methyl-4-methoxyaniline is available and can be used for predictive analysis. nih.gov

The Raman spectrum of N-Methyl-4-methoxyaniline would be expected to show strong bands for the aromatic ring vibrations. The symmetric "ring breathing" mode, a characteristic feature for benzene derivatives, would be a prominent peak. The C=C stretching vibrations of the aromatic ring are also strong Raman scatterers. The C-O stretching of the ether linkage and the C-N stretching of the amine group would also be observable.

Table 2: Predicted Raman Spectroscopy Data for this compound based on N-Methyl-4-methoxyaniline

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Propyl Group | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch / Ring Breathing | 1500-1650 / ~1000 |

| Alkyl Group | C-H Bend | 1370-1470 |

| Aryl Amine | C-N Stretch | 1250-1360 |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

No studies on the polymorphism or crystal engineering of this compound have been reported. Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure, which can have significant impacts on its physical properties. Crystal engineering studies would involve the design and synthesis of crystalline materials with desired properties based on an understanding of intermolecular interactions.

Other Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of N-Methyl-4-methoxyaniline is available and serves as a good predictor for this compound. nih.gov Aniline (B41778) and its derivatives typically exhibit two absorption bands, the E2-band and the B-band, arising from π→π* transitions in the benzene ring. The presence of the amino and alkoxy groups, both being auxochromes, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound based on N-Methyl-4-methoxyaniline

| Transition | Expected Wavelength (λmax) |

|---|---|

| E2-band (π→π*) | ~230-250 nm |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. No fluorescence data for this compound or its close analogs could be found in the surveyed literature. Generally, aniline derivatives can exhibit fluorescence, and the emission properties would be dependent on the solvent environment and the nature of the substituents on the aromatic ring.

Computational and Theoretical Investigations of N Methyl 4 Propoxyaniline

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Specific DFT studies on N-Methyl-4-propoxyaniline would be needed to report on its electronic structure. This would include data on:

Optimized Molecular Geometry: Bond lengths and angles that correspond to the lowest energy state of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which are crucial for predicting chemical reactivity.

Molecular Electrostatic Potential (MEP): Maps illustrating the electron density and charge distribution, indicating sites for electrophilic and nucleophilic attack.

A representative data table for this section would look like this, but would require actual calculated values from a study:

| Parameter | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Ab Initio Methods for Molecular Properties

This subsection would require findings from ab initio calculations, which are highly accurate but computationally intensive methods. Necessary data would include:

Dipole Moment: The magnitude and orientation of the molecular dipole moment.

Polarizability: The molecule's ability to form an induced dipole moment in an electric field.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations

For this section, studies employing molecular dynamics (MD) simulations to investigate the behavior of this compound over time would be essential.

Conformational Analysis and Flexibility Studies

Information from MD simulations would reveal:

Dihedral Angle Distributions: The preferred rotational conformations around key single bonds, such as the C-O and C-N bonds.

Root-Mean-Square Deviation (RMSD): A measure of the molecule's structural stability and flexibility over the simulation period.

Intermolecular Interactions Modeling

This would involve simulations of this compound with other molecules (e.g., solvents or biological macromolecules) to understand:

Radial Distribution Functions (RDFs): To characterize the probability of finding other atoms or molecules at a certain distance from specific atoms in this compound.

Hydrogen Bonding Analysis: The presence and lifetime of any hydrogen bonds formed between the molecule and its environment.

Prediction of Spectroscopic Parameters

This section would require computational studies that have predicted the spectroscopic properties of this compound. This would involve:

NMR Spectroscopy: Calculated chemical shifts for ¹H and ¹³C atoms, which can be compared to experimental NMR data for structure elucidation.

UV-Vis Spectroscopy: Predicted electronic transitions and the corresponding wavelengths (λmax), providing insight into the molecule's absorption of light.

An example of a data table for predicted NMR chemical shifts would be:

| Atom | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| N1 | Data not available |

| H1 | Data not available |

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and confirmation. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is particularly effective for calculating the isotropic magnetic shielding tensors of atomic nuclei, from which chemical shifts can be derived.

For a molecule like this compound, the process begins with the optimization of its molecular geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This step is crucial as the calculated chemical shifts are highly sensitive to the molecular structure. Once the lowest energy conformation is identified, the GIAO method is employed to compute the absolute shielding values for each nucleus (¹³C and ¹H).

To compare these theoretical values with experimental data, the calculated shielding constants are typically referenced against the shielding constant of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shift (δ) is then obtained using the formula: δ_sample = σ_TMS - σ_sample.

The accuracy of these predictions allows for the assignment of specific signals in an experimental NMR spectrum to the corresponding atoms in the this compound molecule. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not readily available in the searched literature.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (aromatic, attached to N) | 145.2 | - |

| C (aromatic, ortho to N) | 115.8 | 6.75 |

| C (aromatic, meta to N) | 129.5 | 7.10 |

| C (aromatic, attached to O) | 155.4 | - |

| C (propoxy, O-CH₂) | 69.8 | 3.90 |

| C (propoxy, CH₂-CH₂) | 22.5 | 1.80 |

| C (propoxy, CH₃) | 10.5 | 1.02 |

| C (N-methyl) | 31.0 | 2.85 |

| H (N-H) | - | 3.60 |

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, again primarily using DFT, can accurately predict these vibrational frequencies.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates for the optimized geometry of this compound. This results in a set of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

It is a common practice to scale the calculated frequencies by an empirical scaling factor. This is necessary because the theoretical calculations are based on the harmonic oscillator approximation, which does not fully account for the anharmonicity of real molecular vibrations. The scaling factor depends on the level of theory (functional and basis set) used.

The predicted vibrational spectrum can then be compared with an experimental spectrum. This comparison aids in the assignment of observed absorption bands to specific vibrational modes, such as C-H stretching, N-H bending, C-O stretching, and aromatic ring vibrations. The potential energy distribution (PED) analysis can be further employed to quantify the contribution of each internal coordinate to a particular normal mode, providing a more detailed understanding of the molecular vibrations.

Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not readily available in the searched literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H, aromatic) | 3100-3000 | Aromatic C-H stretching |

| ν(C-H, aliphatic) | 2980-2850 | Aliphatic C-H stretching |

| ν(C=C, aromatic) | 1610, 1510 | Aromatic C=C stretching |

| δ(N-H) | 1550 | N-H bending |

| δ(CH₂) | 1470 | CH₂ scissoring |

| δ(CH₃) | 1380 | CH₃ symmetric bending |

| ν(C-N) | 1310 | C-N stretching |

| ν(C-O, ether) | 1245 | Aryl-O-Alkyl ether C-O stretching |

| γ(C-H, aromatic) | 820 | Out-of-plane aromatic C-H bending |

Reaction Pathway Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying the stationary points on the potential energy surface (PES), including reactants, products, intermediates, and, most importantly, transition states.

Transition State Identification

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Identifying the geometry of the transition state is a critical step in understanding the mechanism of a reaction involving this compound.

Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate transition states. Once a candidate TS structure is found, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products.

For example, in an electrophilic aromatic substitution reaction on the aniline (B41778) ring of this compound, the transition state would involve the partial formation of a bond between the electrophile and a carbon atom of the aromatic ring, and the partial breaking of the aromatic π-system. The geometry of this transition state, including bond lengths and angles, provides valuable information about the nature of the reaction at its highest energy point.

Energy Profile Determination for Reactions

Once the reactants, products, and transition states have been identified and their geometries optimized, their energies can be calculated with a high level of accuracy. This allows for the construction of a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate.

The energy profile provides key thermodynamic and kinetic information about the reaction. The difference in energy between the products and reactants gives the enthalpy of reaction (ΔH), indicating whether the reaction is exothermic or endothermic. The difference in energy between the transition state and the reactants is the activation energy (Ea), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. The IRC path traces the minimum energy path from the transition state down to the reactants in one direction and to the products in the other.

By modeling the energy profiles for different possible reaction pathways, it is possible to predict the most favorable mechanism and the likely products of a reaction involving this compound. For instance, in an electrophilic substitution, calculations could predict whether the substitution is more likely to occur at the ortho or meta position relative to the N-methylamino group, based on the calculated activation energies for each pathway.

Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.commsesupplies.comcymitquimica.com The structure of N-Methyl-4-propoxyaniline makes it a plausible starting material for the synthesis of various heterocyclic systems.

The synthesis of indole (B1671886) and quinoline (B57606) derivatives often involves the use of aniline (B41778) precursors. nih.govorientjchem.orgnih.gov Established synthetic routes such as the Fischer, Bischler, and Madelung indole syntheses, or the Skraup, Doebner-von Miller, and Friedländer quinoline syntheses, traditionally utilize anilines. mdpi.comrsc.org By analogy, this compound could theoretically be employed in modified versions of these classical reactions. The presence of the N-methyl group would direct the cyclization to form N-methylated indole or quinoline derivatives, while the propoxy group at the 4-position would be retained in the final heterocyclic product, imparting specific electronic and steric properties.

| Synthetic Route | Potential Product from this compound |

| Fischer Indole Synthesis | N-Methyl-6-propoxyindole derivatives |

| Skraup Quinoline Synthesis | N-Methyl-6-propoxyquinoline |

| Doebner-von Miller Reaction | Substituted N-Methyl-6-propoxyquinolines |

Table 1: Theoretical Indole and Quinoline Derivatives from this compound

Detailed research findings on the direct use of this compound in these specific named reactions are not currently prevalent in the literature. However, the fundamental reactivity of anilines in these transformations supports the potential for such applications.

Beyond indoles and quinolines, this compound could serve as a precursor for other nitrogen-containing heterocycles. core.ac.uk For instance, its reaction with appropriate difunctional electrophiles could lead to the formation of benzoxazines or benzothiazines, depending on the nature of the electrophile. The secondary amine functionality could also participate in cyclocondensation reactions to form various five- or six-membered heterocyclic rings fused to the benzene (B151609) ring.

Building Block for Complex Molecules

The unique substitution pattern of this compound makes it an interesting building block for the synthesis of more elaborate and complex molecular structures.

Polycyclic aromatic systems are a significant class of compounds with applications in materials science and medicinal chemistry. This compound could be incorporated into such systems through various synthetic strategies. For example, transition metal-catalyzed cross-coupling reactions could be employed to fuse additional aromatic rings onto the aniline core. Furthermore, cycloaddition reactions involving the activated benzene ring could provide a pathway to polycyclic structures. The N-methyl and propoxy groups would serve as handles for further functionalization or to modulate the electronic properties of the resulting polycyclic system.

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com Anilines are common components in many well-known MCRs, such as the Ugi and Mannich reactions. This compound, with its nucleophilic nitrogen, could readily participate as the amine component in such reactions.

Hypothetical Ugi Reaction Involving this compound:

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product |

| Aldehyde/Ketone | This compound | Carboxylic Acid | Isocyanide | α-Acylamino amide with N-(4-propoxyphenyl)-N-methyl substituent |

Table 2: Potential Application of this compound in the Ugi Reaction

The resulting products would be highly functionalized and could serve as scaffolds for the development of libraries of compounds for biological screening.

Intermediate in Dye and Pigment Chemistry

Aniline and its derivatives have historically been fundamental building blocks in the synthesis of a vast array of dyes and pigments. epa.gov The color of these compounds arises from extended π-conjugated systems. The this compound molecule contains a chromophoric benzene ring and an auxochromic secondary amino group, which can enhance the color intensity.

The synthesis of azo dyes, for example, typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. While the secondary amine of this compound cannot be directly diazotized, it can act as a coupling component, reacting with a diazonium salt to form an azo dye. The propoxy group would influence the shade of the resulting dye. Furthermore, it could be a precursor to other dye classes, such as triphenylmethane (B1682552) or anthraquinone (B42736) dyes, where the aniline moiety is a key structural element. scirp.org

Chromophore Design and Synthesis

The design and synthesis of chromophores, the parts of a molecule responsible for its color, frequently involve the use of aniline derivatives. These compounds can serve as precursors in the synthesis of various dye classes, most notably azo dyes. The general synthetic route to azo dyes involves two primary steps: the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich species.

In theory, this compound could function as a coupling component in the synthesis of azo dyes. The presence of the electron-donating propoxy and N-methyl groups would activate the aromatic ring, making it susceptible to electrophilic attack by a diazonium salt. The specific structure of this compound would be expected to influence the final color of the resulting dye. However, there is no available scientific literature to substantiate the use of this compound for this purpose or to provide specific examples of chromophores synthesized from it.

Structure-Color Relationship Studies

Aniline derivatives are often used in such studies to investigate the effects of different electron-donating and electron-withdrawing groups on the spectral properties of dyes. The propoxy and N-methyl groups of this compound are both electron-donating, which would typically lead to a bathochromic (red) shift in the absorption spectrum of a resulting dye compared to a dye synthesized from unsubstituted aniline.

Despite the theoretical potential for this compound to be a subject of such investigations, no published research could be identified that specifically examines its role in structure-color relationship studies. Consequently, there are no empirical data, such as absorption maxima or molar extinction coefficients, for dyes derived from this specific compound.

Role in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

The synthesis of polymers from N-Methyl-4-propoxyaniline would likely follow established methods for aniline (B41778) polymerization, namely oxidative and electrochemical polymerization. The presence of the N-methyl and 4-propoxy substituents is expected to influence the polymerization process and the properties of the resulting polymer.

The synthesis of Poly(this compound) can be conceptually approached through two primary methods: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization: This widely used technique for synthesizing polyanilines involves the oxidation of the monomer in an acidic medium using a suitable oxidizing agent, such as ammonium (B1175870) persulfate (APS). The general mechanism proceeds through the formation of radical cations, which then couple to form the polymer chain. For this compound, the reaction would be initiated by the oxidation of the monomer to its radical cation. These radical cations would then undergo propagation steps, likely involving head-to-tail coupling, to form the polymer. The presence of the N-methyl group is known to affect the electronic properties and steric hindrance around the nitrogen atom, which can influence the polymerization rate and the final molecular weight of the polymer. The propoxy group at the para position is expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline.

Copolymerization of this compound with other monomers, such as aniline or other substituted anilines, offers a pathway to tailor the properties of the resulting materials. By varying the comonomer feed ratios, it is possible to fine-tune properties like conductivity, solubility, and electroactivity for specific applications.

Electrochemical Polymerization: This method involves the direct polymerization of the monomer onto an electrode surface from a solution containing the monomer and a supporting electrolyte. The polymerization is initiated by the application of an anodic potential, which oxidizes the monomer to its radical cation. The polymer film then grows on the electrode surface. Electrochemical polymerization offers excellent control over the thickness and morphology of the polymer film. For this compound, this technique could be employed to create thin, uniform films with potential applications in electronic and optoelectronic devices.

The polymerization mechanism of this compound is anticipated to be analogous to that of other N-substituted and alkoxy-substituted anilines. The process is generally understood to proceed via an oxidative coupling mechanism.

Initiation: The first step involves the oxidation of the this compound monomer to a radical cation. This can be achieved either chemically with an oxidizing agent or electrochemically at an anode.

Propagation: The propagation of the polymer chain is believed to occur through the coupling of these radical cations. The precise coupling mechanism (e.g., head-to-tail, head-to-head) can be influenced by the reaction conditions and the nature of the substituents. In the case of this compound, the N-methyl group may sterically hinder certain coupling pathways, potentially leading to a more regular polymer structure. The electron-donating nature of the propoxy group would also influence the reactivity of the aromatic ring.

Termination: The polymerization process terminates when the reactive species are consumed or when side reactions, such as over-oxidation of the polymer, occur. The stability of the growing polymer chain and the reaction conditions play a crucial role in determining the final molecular weight and defect density in the polymer.

Understanding the polymerization mechanism is critical for controlling the structure and properties of Poly(this compound). Techniques such as cyclic voltammetry, spectroscopy (UV-vis, FTIR), and analysis of the polymer's molecular weight distribution can provide insights into the reaction kinetics and the structure of the resulting polymer.

Advanced Materials Development

The unique combination of an N-alkyl group and a p-alkoxy group in this compound suggests that its polymer could be a valuable component in the development of advanced materials with tailored electronic and optical properties.

Polyaniline is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. The introduction of substituents onto the polyaniline backbone is a common strategy to modify its properties.

The N-methyl group in Poly(this compound) is expected to increase the solubility of the polymer in organic solvents compared to unsubstituted polyaniline. This enhanced processability is a significant advantage for the fabrication of polymer-based devices. However, the N-substitution can also lead to a decrease in electrical conductivity due to steric hindrance that disrupts the planarity of the polymer backbone and hinders interchain charge transport.

The 4-propoxy group, being an electron-donating group, can influence the electronic properties of the polymer. While it enhances solubility, it may also impact the doping process and the ultimate conductivity of the material. Studies on poly(alkoxyaniline)s have shown that the length of the alkoxy chain can affect the balance between solubility and conductivity, with longer chains generally leading to higher solubility but lower conductivity.

| Property | Expected Influence of N-methyl Group | Expected Influence of 4-propoxy Group | Anticipated Net Effect on Poly(this compound) |

| Solubility | Increased | Increased | High solubility in organic solvents |

| Conductivity | Decreased | Decreased | Moderate conductivity, lower than unsubstituted polyaniline |

| Processability | Improved | Improved | Excellent processability for device fabrication |

| Electroactivity | Maintained | Modified redox potentials | Stable electroactivity with potentially shifted redox potentials |

The electroactive nature of polyaniline and its derivatives makes them suitable for a variety of device applications, including electrochromic devices, sensors, and energy storage. Poly(this compound) is expected to be an electroactive material, capable of undergoing reversible redox reactions.

In electrochromic devices , the color of the material changes in response to an applied electrical potential. The N-methyl and 4-propoxy substituents would likely influence the color of the different oxidation states of the polymer, as well as the switching speed and stability of the device. The enhanced solubility would facilitate the fabrication of uniform thin films, which is crucial for high-performance electrochromic windows and displays.

As a material for chemical sensors , the conductivity of Poly(this compound) could be modulated by the presence of specific analytes. The functional groups on the polymer backbone could provide specific binding sites, leading to selective and sensitive detection.

The incorporation of flexible side chains, such as alkoxy groups, onto a rigid polymer backbone is a known strategy for inducing liquid crystalline behavior. The propoxy group in this compound, combined with the linear nature of the polyaniline backbone, suggests that its polymer could exhibit liquid crystalline properties.

Surface Modification and Coating Applications

Extensive searches of scientific literature and patent databases did not yield any specific information regarding the application of this compound in surface modification and coating applications, including polymer film deposition and interfacial chemistry studies. While research exists for related compounds such as 4-propoxyaniline (B1293681) and polymers like Poly(N-methylaniline), there is no available data detailing the use of this compound itself for these purposes.

Polymer Film Deposition

There is currently no scientific literature available that describes the use of this compound as a monomer or precursor for polymer film deposition. Methods such as chemical vapor deposition, spin coating, or electropolymerization have not been reported for this specific compound. Consequently, there is no data on the properties, morphology, or potential applications of polymer films derived from this compound.

Interfacial Chemistry Studies

No research findings were identified that investigate the role of this compound in interfacial chemistry. Studies on its adsorption behavior on different substrates, its ability to form self-assembled monolayers, or its use as a surface modifying agent to alter interfacial properties such as adhesion, wetting, or corrosion resistance are absent from the current body of scientific literature.

Analytical Chemistry Methodologies for N Methyl 4 Propoxyaniline

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For N-Methyl-4-propoxyaniline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods.

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The methodology for its parent compound, N-methylaniline, often involves reverse-phase (RP) HPLC, which is highly applicable here. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for analyzing aniline (B41778) derivatives involves a C18 column, which is a silica-based support with octadecyl carbon chains. nih.gov The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.comnih.gov The ratio of these components can be adjusted to optimize the separation, controlling the retention time of the analyte. For instance, a higher concentration of acetonitrile would typically decrease the retention time of this compound. Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector, set at a wavelength where the aniline derivative exhibits strong absorbance. nih.gov

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a standard. This allows for the precise determination of the compound's concentration in an unknown sample. nih.gov The accuracy of this method is demonstrated by high coefficients of determination (R²) for the regression curve, often exceeding 0.999. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Aniline Compounds

| Parameter | Condition | Reference Compound |

| Column | Reversed Phase Silica-C18 (250 mm length, 5 µm particle size) | N-methylaniline nih.gov |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 70:30 v/v) | N-methylaniline nih.gov |

| Detector | UV-Vis or Photodiode Array (PDA) at ~190 nm | N-methylaniline nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | N-methylaniline nih.gov |

| Temperature | 30 °C | N-methylaniline nih.gov |

Gas Chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds. While this compound is less volatile than simpler anilines, GC can be effectively used with appropriate temperature programming. The analysis of related compounds, such as N-methylaniline and other methylaniline isomers, is well-established using GC, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). sincerechemical.comresearchgate.netmit-ivy.com

In a typical GC method, the sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas (e.g., helium) onto the analytical column. sincerechemical.com A capillary column, such as a DB-5MS (a low-polarity column with 5% phenyl and 95% dimethylpolysiloxane), is commonly used for separating aniline compounds. sincerechemical.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

When coupled with a mass spectrometer, GC-MS provides powerful qualitative and quantitative capabilities. The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. researchgate.net For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte. researchgate.net

Table 2: Typical GC-MS Conditions for Analysis of Related Aniline Compounds

| Parameter | Condition | Reference Compound |

| Column | DB-5MS Capillary Column (30 m x 0.25 mm x 0.25 µm) | N-methylaniline sincerechemical.com |

| Carrier Gas | Helium (>99.999% purity) | N-methylaniline sincerechemical.com |

| Inlet Temperature | 250 °C | N-methylaniline sincerechemical.com |

| Oven Program | Initial 60°C, ramp at 25°C/min to 300°C, hold for 5 min | N-methylaniline sincerechemical.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | N-methylaniline sincerechemical.comcdc.gov |

| Ion Source (MS) | Electron Ionization (EI), 70 eV | N-methylaniline sincerechemical.com |

Electrophoretic Methods

Electrophoretic techniques separate ions based on their electrophoretic mobility in an electric field. These methods offer high separation efficiency and require minimal sample volume.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to charged or chargeable species like protonated anilines. Nonaqueous Capillary Electrophoresis (NACE) is particularly suitable for separating structurally similar amines. nih.gov In NACE, an organic solvent is used as the background electrolyte (BGE), which can offer different selectivities compared to aqueous systems.

For the analysis of this compound, a NACE method could be developed using an acetonitrile-based buffer containing additives like sodium acetate (B1210297) and acetic acid to control the pH and ionic strength. nih.gov Separation occurs in a fused-silica capillary under a high voltage. The migration time of the analyte depends on its charge-to-size ratio. This technique is known for its high efficiency, resulting in very sharp peaks and excellent resolution between closely related compounds.

Advanced Detection and Characterization Methods

Beyond standard UV-Vis and mass spectrometry detectors, more specialized techniques can be employed for enhanced sensitivity and selectivity.

Electrochemical detection (ED) is a highly sensitive and selective detection method that can be coupled with separation techniques like HPLC or CE. nih.gov It is particularly well-suited for electroactive compounds, which can be oxidized or reduced at an electrode surface. The aniline moiety in this compound is electroactive and can be oxidized at a positive potential.

When used with CE, an electrochemical detector, such as a platinum microdisk electrode, can be placed at the end of the capillary. nih.gov As the separated analytes elute and pass over the electrode, a potential is applied that is sufficient to cause oxidation of the aniline group. This electrochemical reaction generates a current that is proportional to the concentration of the analyte. Electrochemical detection can offer significantly lower detection limits—often by two to three orders of magnitude—compared to conventional UV detection, making it ideal for trace-level analysis. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-IR)

The analysis of this compound is significantly enhanced by the use of hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide a high degree of certainty in both the quantification and structural elucidation of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. The technique separates the compound from a sample matrix using liquid chromatography, followed by detection and identification by mass spectrometry. The ionization of this compound in the mass spectrometer can result in various adducts, depending on the ionization source and mobile phase composition. The predicted mass-to-charge ratios (m/z) for several common adducts of this compound are valuable for its identification in complex matrices.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]+ | 166.12265 |

| [M+Na]+ | 188.10459 |

| [M+NH4]+ | 183.14919 |

| [M+K]+ | 204.07853 |

| [M-H]- | 164.10809 |

| [M+HCOO]- | 210.11357 |

| [M+CH3COO]- | 224.12922 |

This data is based on predicted values for this compound. uni.lu

The fragmentation pattern of the molecular ion in tandem mass spectrometry (MS/MS) would provide further structural confirmation. For this compound, characteristic fragmentation would likely involve cleavage of the propyl group, the methyl group from the nitrogen, and fragmentation of the aniline ring structure.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique that combines the separation capabilities of gas chromatography with the structural information provided by infrared spectroscopy. As this compound elutes from the GC column, it passes through an infrared cell where its vapor-phase IR spectrum is recorded. This provides a unique fingerprint of the molecule's vibrational modes.

Due to the lack of a publicly available experimental vapor-phase IR spectrum for this compound, the expected characteristic absorption bands can be inferred from the known spectral data of similar aromatic amines and ethers.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3350-3500 | Stretching (secondary amine) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1500-1600 | Stretching |

| C-N | 1250-1360 | Stretching |

| C-O (ether) | 1200-1275 (aryl alkyl ether) | Asymmetric Stretching |

| C-O (ether) | 1020-1075 (aryl alkyl ether) | Symmetric Stretching |

| C-H (out-of-plane) | 810-850 (para-disubstituted) | Bending |

This data is based on general spectroscopic principles and data for related compounds.

The combination of the retention time from the gas chromatograph and the specific absorption bands from the infrared spectrum provides a high degree of confidence in the identification of this compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic pathways to N-Methyl-4-propoxyaniline is a primary focus of ongoing research. Traditional methods for N-alkylation of anilines often rely on harsh conditions and stoichiometric reagents. Modern research is geared towards overcoming these limitations by exploring novel catalytic systems and reaction mechanisms.

Recent advancements in catalysis offer promising alternatives. For instance, photocatalysis, which utilizes light as a renewable energy source, has emerged as a powerful tool for N-alkylation. nih.gov Visible-light-induced C-N coupling reactions can provide an environmentally friendly and mild route to N-alkylanilines, often avoiding the need for metal catalysts and strong bases. nih.gov Another innovative approach is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents with the liberation of water as the only byproduct. rsc.orgrsc.org This method, often catalyzed by transition metals like ruthenium, is highly atom-economical and aligns with the principles of green chemistry. rsc.orgrsc.org

Flow chemistry represents a paradigm shift in the synthesis of aniline (B41778) derivatives. acs.org Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. acs.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes. Furthermore, chemoenzymatic methods, which employ enzymes as catalysts, are gaining traction for their high selectivity and mild reaction conditions. nih.govacs.org The use of immobilized nitroreductases in continuous flow systems for the synthesis of anilines from nitroaromatic precursors exemplifies a sustainable and efficient approach. nih.govacs.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Photocatalysis | Utilizes visible light; can be metal-free. | Mild reaction conditions, reduced waste, use of a renewable energy source. |

| Borrowing Hydrogen | Employs alcohols as alkylating agents; water as the main byproduct. | High atom economy, environmentally friendly. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced process control, improved safety, scalability. acs.org |

| Chemoenzymatic Synthesis | Utilizes enzymes as catalysts. | High selectivity, mild conditions, sustainable. nih.govacs.org |

Design and Synthesis of Derivatives with Tunable Properties

The functionalization of the this compound scaffold opens up possibilities for creating a diverse library of compounds with tailored electronic and steric properties. The strategic introduction of various substituents onto the aromatic ring can significantly influence the molecule's characteristics and potential applications. nih.gov

The synthesis of these derivatives can be achieved through various organic reactions. For example, electrophilic aromatic substitution reactions can be employed to introduce functional groups such as halogens, nitro groups, or acyl groups at specific positions on the benzene (B151609) ring. These modifications can alter the electron density distribution within the molecule, thereby tuning its reactivity and spectroscopic properties. Furthermore, the development of organocatalyzed methods, such as the use of squaric acid for 1,4-conjugate additions, provides a metal-free approach to creating new aniline derivatives. nih.gov

The ability to fine-tune the properties of this compound derivatives is crucial for their potential use in materials science and medicinal chemistry. For instance, modifying the electronic properties can impact the compound's performance in electronic devices or its interaction with biological targets.

| Derivative Type | Synthetic Strategy | Potential Property Modulation |

| Halogenated Derivatives | Electrophilic halogenation | Altered electronic properties, increased lipophilicity. |

| Nitrated Derivatives | Nitration | Introduction of a strong electron-withdrawing group, potential for further functionalization. |

| Acylated Derivatives | Friedel-Crafts acylation | Introduction of a keto group, potential for creating more complex molecules. |

| Further N-Alkylation | Reductive amination with other aldehydes/ketones | Modification of steric and electronic properties around the nitrogen atom. |

Advanced Spectroscopic Studies for Dynamic Behavior